Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate
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Overview
Description
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.78 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-[2-(chlorosulfonyl)ethyl]cyclopropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of benzyl alcohol or benzaldehyde.
Scientific Research Applications
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .
Comparison with Similar Compounds
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate can be compared with similar compounds such as:
Benzyl N-{1-[2-(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Benzyl N-{1-[2-(chlorosulfonyl)propan-2-yl]carbamate:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Biological Activity
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18ClNO4S
- Molecular Weight : 317.79 g/mol
- Key Functional Groups :
- Chlorosulfonyl group
- Cyclopropyl moiety
- Benzyl carbamate
The presence of the chlorosulfonyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.
This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, impacting biochemical pathways.
- Protein Interaction Studies : It is used in biochemical assays to explore enzyme kinetics and protein interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Cytotoxicity Studies
Research indicates that compounds with similar structures exhibit cytotoxic effects in various cellular models. For instance, studies on benzyl sulfides reveal that they can be metabolized to yield unstable thiols that contribute to cytotoxicity . While specific cytotoxicity data for this compound is limited, its reactivity suggests potential cytotoxic properties warranting further investigation.
Interaction with Biological Macromolecules
Preliminary studies have focused on the interaction of this compound with biological macromolecules. Its unique structure allows it to engage in covalent interactions, which can modify protein functions and potentially lead to therapeutic applications.
Research Findings and Case Studies
Table 1: Summary of Biological Activities and Research Findings
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Formation of the Chlorosulfonyl Derivative : Reaction of benzyl carbamate with chlorosulfonic acid.
- Cyclopropanation : Introduction of the cyclopropyl group through selective reactions under controlled conditions.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
This multi-step synthesis highlights the compound's complexity and the need for precise reaction conditions.
Applications in Medicinal Chemistry
This compound holds promise in various fields:
- Drug Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents.
- Biochemical Research : Used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.
Properties
Molecular Formula |
C13H16ClNO4S |
---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI Key |
UQOXHIQZIBVZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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